The synthesis of dihydrocytochalasin B can be approached through various chemical methods. One common method involves the reduction of cytochalasin B using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure that the desired dihydro derivative is obtained without over-reduction or degradation of the starting material.
Dihydrocytochalasin B features a complex molecular structure characterized by a unique arrangement of rings and functional groups. The compound contains two hydroxyl groups, a methyl group, and an oxabicyclic structure that is typical of cytochalasins.
The stereochemistry of dihydrocytochalasin B is significant for its biological activity, as the spatial arrangement of atoms influences how the compound interacts with actin filaments.
Dihydrocytochalasin B participates in several chemical reactions that are critical for its biological function. Notably, it inhibits actin polymerization by binding to actin filaments, which disrupts the cytoskeleton and affects cell motility and morphology.
Studies have shown that dihydrocytochalasin B does not compete with cytochalasin B for binding sites but instead operates through distinct mechanisms affecting cell morphology independently .
The mechanism by which dihydrocytochalasin B exerts its effects primarily involves the disruption of actin filament dynamics. By binding to actin filaments, it inhibits key processes involved in actin polymerization:
This mechanism has implications for various cellular processes including motility, division, and intracellular transport.
Dihydrocytochalasin B exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties make dihydrocytochalasin B suitable for various experimental applications in cytology and biochemistry.
Dihydrocytochalasin B has a range of scientific applications due to its ability to modulate actin dynamics:
Cytochalasins were first isolated in the 1960s from fungal genera including Helminthosporium and Phoma. Cytochalasin B specifically was identified in 1967 as a secondary metabolite of Helminthosporium dematioideum [5]. Dihydrocytochalasin B emerged shortly thereafter as a hydrogenated derivative of cytochalasin B, created through chemical reduction of the parent compound's C-20/C-22 double bond within the macrocyclic ring [8] [9]. This structural modification placed it within the structural subfamily characterized by saturation of this bond, distinguishing it from other cytochalasins like cytochalasin D which contains an epoxide moiety and different macrocyclic substituents [6] [9].
Chemically, dihydrocytochalasin B maintains the core cytochalasin structure: a perhydroisoindolone moiety fused to a macrocyclic ring. Its molecular formula is C₂₉H₃₉NO₅ (molecular weight: 481.62 g/mol), featuring multiple chiral centers that confer stereospecific biological activity [8] [9]. The saturation site critically alters its three-dimensional conformation and binding interactions compared to unsaturated analogs.
Table 1: Structural Classification within Key Cytochalasins
Compound | Molecular Formula | Key Structural Features | Natural Source |
---|---|---|---|
Dihydrocytochalasin B | C₂₉H₃₉NO₅ | Saturated C-20/C-22 bond, benzyl substituent | Semisynthetic (from Cytochalasin B) |
Cytochalasin B | C₂₉H₃₇NO₅ | Unsaturated C-20/C-22 bond, benzyl substituent | Helminthosporium dematioideum |
Cytochalasin D | C₃₀H₃₇NO₆ | Epoxide group, methyl substituent | Zygosporium mansonii |
The defining structural distinction between dihydrocytochalasin B and cytochalasin B lies in the saturation state of the C-20/C-22 bond. This single alteration significantly modulates biological activity without eliminating actin-binding capability. Spectroscopic analyses reveal that dihydrocytochalasin B exhibits distinct nuclear magnetic resonance shifts compared to cytochalasin B, particularly at protons near the reduction site (δ 5.5-6.0 ppm for vinyl protons in cytochalasin B versus δ 2.0-2.5 ppm for aliphatic protons in dihydrocytochalasin B) [8] [9].
Functionally, this modification abolishes dihydrocytochalasin B's ability to inhibit glucose transport—a hallmark activity of cytochalasin B. Competitive binding assays demonstrate that while both compounds bind cellular sites, dihydrocytochalasin B does not compete with cytochalasin B for high-affinity glucose transporter binding sites [1] [6]. Conversely, cytochalasin D differs fundamentally through its distinct macrocyclic ring system and epoxide functionality, conferring approximately 5-8 fold greater potency in disrupting actin dynamics than either cytochalasin B or dihydrocytochalasin B [6].
Table 2: Functional Differentiation of Structurally Related Cytochalasins
Functional Property | Dihydrocytochalasin B | Cytochalasin B | Cytochalasin D |
---|---|---|---|
Glucose Transport Inhibition | Absent | Potent inhibitor | Minimal inhibition |
Affinity for Actin Barbed End | Moderate (Kd ~0.1-1 µM) | Moderate (Kd ~0.1-1 µM) | High (Kd ~0.01-0.1 µM) |
Morphological Impact Concentration | 10-50 µM (arborization) | 10-50 µM (arborization) | 2-4 µM (zeiosis/elongation) |
Displacement of [³H]Cytochalasin B | Competes for ~100% of sites | Self-displacement | Competes for ~40% of sites |
Dihydrocytochalasin B has proven instrumental as a selective probe due to its ability to disrupt actin polymerization without affecting membrane transport systems. At concentrations between 2-50 µM, it induces dose-dependent cytoskeletal reorganization across diverse cell types:
Table 3: Concentration-Dependent Cytoskeletal Effects of Dihydrocytochalasin B
Concentration Range | Cellular Phenotype | Underlying Cytoskeletal Alteration | Research Applications |
---|---|---|---|
2-4 µM | Zeiosis (membrane blebbing), cell elongation | Partial actin depolymerization, cortical weakening | Studying cell motility mechanisms |
10-25 µM | Arborization, reduced spreading | Intermediate filament collapse, focal adhesion disassembly | Investigating adhesion signaling pathways |
25-50 µM | Complete rounding, mitotic arrest | Global actin network disruption, contractile ring failure | Cytokinesis inhibition studies |
The compound's unique value lies in its discrimination between actin-mediated processes and glucose transport pathways. Binding studies using radiolabeled cytochalasin B reveal three distinct high-affinity cellular binding sites: one associated with glucose transport, another with motility/morphology regulation, and a third with undetermined functions. Dihydrocytochalasin B competes effectively only with the motility/morphology and undefined sites, explaining its selective bioactivity profile [1] [6]. This specificity has been exploited to:
Recent applications extend to nanomechanical studies, where atomic force microscopy reveals that dihydrocytochalasin B-induced cytoskeletal reorganization significantly reduces cellular stiffness—a property increasingly recognized as a regulator of differentiation and gene expression [4]. This positions dihydrocytochalasin B as a continuing valuable tool for mechanobiology research where selective actin disruption is required without confounding metabolic effects.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1